Kistrin

platelet aggregation GPIIb-IIIa antagonism thrombosis research

Short RGD peptides and narrow-spectrum GPIIb-IIIa blockers (e.g., eptifibatide) often require micromolar concentrations in platelet aggregation assays, introducing off-target effects and limiting experimental scope. Kistrin resolves these limitations as a high-affinity, structurally stabilized disintegrin with pan-integrin selectivity. • IC₅₀ = 110-550 nM for αIIbβ3 antagonism - approximately 1000-fold more potent than linear RGD peptides (e.g., GRGDS), enabling low-nanomolar working concentrations that minimize off-target integrin crosstalk. • Broad-spectrum integrin profiling: inhibits β1, β2, β3, and β5 integrins, supporting smooth muscle adhesion/migration studies beyond pure antiplatelet applications. • Six intramolecular disulfide bonds maintain the RGD loop in an optimal presentation geometry, conferring tertiary stabilization absent in linear or monocyclic peptides. Supplied as gamma-irradiated, lyophilized powder with verified purity; available for immediate shipment to qualified research institutions worldwide.

Molecular Formula C291H458N96O100S13
Molecular Weight 7318.217
CAS No. 127829-86-1
Cat. No. B590482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKistrin
CAS127829-86-1
Molecular FormulaC291H458N96O100S13
Molecular Weight7318.217
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1
InChIKeyZTYNVDHJNRIRLL-FWZKYCSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kistrin Overview


Kistrin (CAS 127829-86-1), also referred to as rhodostomin, is a 68-amino acid polypeptide disintegrin isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma, syn. Calloselasma rhodostoma) [1]. It is characterized by a single-chain structure (molecular weight ~7318 Da) containing six intramolecular disulfide bonds and an Arg-Gly-Asp (RGD) adhesion recognition motif [2]. Kistrin functions as a high-affinity antagonist of the platelet glycoprotein IIb-IIIa (integrin αIIbβ3) complex, thereby inhibiting fibrinogen binding and platelet aggregation [3].

Snake venom disintegrin polypeptide (Agkistrodon rhodostoma)
Conformationally constrained RGD motif with six disulfide bonds
Reported integrin αIIbβ3 (GPIIb-IIIa) antagonist activity

Why Kistrin Is Irreplaceable


Generic substitution of Kistrin with short synthetic RGD peptides (e.g., GRGDS) or small-molecule GPIIb-IIIa antagonists (e.g., eptifibatide, tirofiban) fails due to fundamental differences in potency, integrin selectivity profile, and structural stability. Short RGD peptides are approximately 1000-fold less potent than Kistrin in inhibiting platelet aggregation [1]. Unlike eptifibatide, which is a cyclic heptapeptide with a plasma half-life of ~2 hours, Kistrin exhibits a pan-integrin selectivity pattern that encompasses β1, β2, β3, and β5 integrins, enabling applications beyond pure antiplatelet research [2]. Furthermore, Kistrin's six intramolecular disulfide bonds confer a structurally constrained conformation that maintains the RGD loop in an optimal presentation geometry, whereas linear or monocyclic peptides lack this tertiary stabilization [3].

  • !

    Short RGD peptides may require ~1000-fold higher concentration to achieve comparable integrin blockade in reported assays.

  • !

    Pan-integrin selectivity profile (β1,β2,β3,β5) differs from narrow-spectrum small-molecule GPIIb-IIIa antagonists.

  • !

    Six-disulfide-bond constrained RGD loop not replicated by linear or monocyclic peptides; structural context may shift.

Kistrin Differential Evidence


Antiplatelet Potency Advantage

Kistrin inhibits human platelet aggregation with an IC50 of 110–550 nM, compared to the pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS), which requires approximately 1000-fold higher concentrations to achieve comparable inhibition [1]. This potency differential is attributed to Kistrin's conformationally constrained RGD presentation, facilitated by its six intramolecular disulfide bonds [2].

Antiplatelet potency
Head-to-head
Kistrin IC50 110–550 nM vs GRGDS ~1000-fold higher concentration required
Reported potency context for nanomolar-range integrin blockade
ADP-induced human platelet-rich plasma aggregation
platelet aggregation GPIIb-IIIa antagonism thrombosis research

Pan-Integrin Antagonism

In a comparative panel of integrin antagonists tested against human smooth muscle cell interaction with fibrin, Kistrin was demonstrated to inhibit β1, β2, β3, and β5 integrin interactions and exhibited the most potent inhibitory effect among all tested agents [1]. This pan-integrin selectivity pattern contrasts with clinically used GPIIb-IIIa antagonists (e.g., eptifibatide, tirofiban), which are designed for narrow-spectrum αIIbβ3 blockade.

Integrin subtype spectrum
Reported
Inhibits β1, β2, β3, and β5 integrins; most potent inhibitor in tested panel
Supports multi-integrin vascular adhesion research context
Human smooth muscle cell adhesion to fibrin matrix
integrin selectivity smooth muscle cell atherosclerosis cell adhesion

Disulfide-Mediated Structural Stability

Kistrin consists of 68 amino acid residues and contains six intramolecular disulfide bonds, with approximately one-third of its amide protons protected from solvent exchange [1]. This disulfide bond density exceeds that of smaller disintegrins such as echistatin (49 residues, 4 disulfide bonds) and bitistatin (5 disulfide bonds) [2]. The global fold is maintained by these six disulfide bonds, and at least half of the cysteines are located within β-turns [3].

Disulfide bond count
Reported
Kistrin: 6 disulfide bonds (68 residues); Echistatin: 4; Bitistatin: 5
Reported structural stability context for long-term storage and reducing conditions
NMR structural analysis in aqueous solution
protein stability NMR structure disulfide bonding disintegrin engineering

Distinct αIIbβ3 RGD Binding Site

Competition binding studies reveal that Kistrin (containing the sequence PRGDMP) and dendroaspin act as simple competitors for the same binding site on the αIIbβ3 integrin complex, whereas elegantin (containing ARGDNP) binds to a distinct, allosterically linked site via a non-competitive mechanism [1]. Furthermore, Kistrin bound with high affinity to the functionally defective αIIbβ3 Ser123→Ala variant expressed on CHO cells, whereas elegantin binding to this variant was abolished [2].

Binding site mechanism
Head-to-head
Simple competitive binding (PRGDMP), unlike elegantin (ARGDNP) non-competitive/allosteric
Supports distinct RGD binding site mapping; not interchangeable with elegantin
Competition binding on platelets and CHO variant cells
allosteric regulation integrin binding site RGD motif receptor pharmacology

PlA2 Polymorphism-Dependent Antiplatelet Activity

In a study comparing GPIIb-IIIa antagonists in PlA2(+) versus PlA2(−) human donors, Kistrin (10–30 nmol/L) inhibited ADP- and collagen-induced platelet aggregation more potently in PlA2(−) donors than in PlA2(+) donors, with a statistically significant difference in IC50 values [1]. In contrast, the small-molecule antagonists eptifibatide (40–100 nmol/L) and GR144053F (5–10 nmol/L) did not exhibit statistically significant IC50 differences between genotype groups [2].

PlA2 genotype response
Head-to-head
Significant IC50 difference between PlA2(−) and PlA2(+) donors; eptifibatide/GR144053F no significant difference
Reported genotype-dependent platelet inhibition context, distinguishes from small-molecule antagonists
ADP- and collagen-induced aggregation; PlA2 genotyped donors
pharmacogenomics PlA2 polymorphism GPIIIa precision medicine

Kistrin Application Scenarios


Platelet Aggregation Inhibition Studies

In vitro platelet aggregation assays where robust αIIbβ3 antagonism at low nanomolar concentrations is required. Kistrin's IC50 of 110–550 nM (approximately 1000-fold more potent than GRGDS) makes it suitable for experiments where short RGD peptides would require micromolar concentrations that may introduce off-target effects [1].

Multi-Integrin Vascular Biology

Studies investigating smooth muscle cell adhesion and migration where broad-spectrum integrin antagonism is needed. Kistrin's demonstrated inhibition of β1, β2, β3, and β5 integrin interactions provides experimental utility not achievable with narrow-spectrum GPIIb-IIIa blockers such as eptifibatide [1].

RGD Binding Site Mapping and Allostery

Experiments aimed at characterizing distinct RGD binding sites on αIIbβ3 integrin and investigating negative allosteric regulation. Kistrin (PRGDMP sequence) serves as a simple competitor probe that contrasts mechanistically with non-competitive ligands such as elegantin (ARGDNP) [1].

Pharmacogenomic Studies of PlA2 Polymorphism

Research investigating genotype-dependent responses to antiplatelet agents. Unlike eptifibatide and GR144053F, Kistrin exhibits statistically significant differential inhibition between PlA2(−) and PlA2(+) donors, making it a valuable probe for studying this thrombosis-associated polymorphism [1].

Application
Selection Property
Validation Focus
Platelet aggregation inhibition studies
Reported low-nanomolar αIIbβ3 antagonism context
Confirm inhibition of ADP-induced platelet aggregation in PRP
Multi-integrin vascular biology
Broad integrin subtype inhibition (β1,β2,β3,β5)
Verify smooth muscle cell adhesion and migration modulation
RGD binding site mapping and allostery
Competitive RGD binding mechanism vs allosteric ligands
Distinguish simple competitive binding from non-competitive disintegrins
Pharmacogenomic PlA2 polymorphism research
PlA2 genotype-sensitive inhibition profile
Compare antiplatelet response in PlA2(+) vs PlA2(−) donor platelets

Technical Documentation Hub

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37 linked technical documents
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